2-[(cyclooctylamino)methyl]benzoic acid hydrochloride
Overview
Description
2-[(cyclooctylamino)methyl]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.1495567 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinetics and Mechanism of Hydrolysis
The study by Roy (1995) on the kinetics and mechanism of hydrolysis of cyclopentolate hydrochloride, a related compound, in alkaline solutions provides insights into the stability and degradation pathways of substituted benzoic acid derivatives. The investigation details how these compounds degrade under various conditions, contributing to our understanding of their behavior in different environments Roy, A. (1995).
Chemical Rearrangements
Research by Yokoyama, Hatanaka, and Sakamoto (1985) explores the double rearrangement reactions involving benzoic acid, demonstrating the versatility of benzoic acid derivatives in synthetic chemistry. These reactions highlight the potential of such compounds in creating complex chemical structures, which could be useful in material science and pharmaceutical research Yokoyama, M., Hatanaka, H., & Sakamoto, K. (1985).
Receptor Binding Sites Study
The work by Brown and Foubister (1984) on the receptor binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids sheds light on the molecular interactions between benzoic acid derivatives and biological receptors. Such studies are crucial for the development of new therapeutic agents, offering a basis for designing drugs with improved efficacy and reduced side effects Brown, G. R., & Foubister, A. (1984).
Non-Covalent Complex Formation
Investigations into the complex formation between benzoic acid derivatives and alpha cyclodextrin by Dikmen (2021) reveal the potential of these compounds in drug delivery systems. The study demonstrates how benzoic acid derivatives can form stable complexes with carriers, enhancing the solubility and stability of pharmaceutical compounds Dikmen, G. (2021).
Properties
IUPAC Name |
2-[(cyclooctylamino)methyl]benzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c18-16(19)15-11-7-6-8-13(15)12-17-14-9-4-2-1-3-5-10-14;/h6-8,11,14,17H,1-5,9-10,12H2,(H,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWAECJKTJBCKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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